3-Amino-1-(4-methanesulfonylphenyl)urea
描述
Structure
3D Structure
属性
IUPAC Name |
1-amino-3-(4-methylsulfonylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDSMPGPRXRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Amino 1 4 Methanesulfonylphenyl Urea and Its Chemical Analogues
Fundamental Principles of Urea (B33335) Bond Formation in Organic Synthesis
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of ureas is a well-established field, with several primary methods and numerous variations developed to accommodate diverse substrates and reaction conditions.
Amine-Isocyanate and Amine-Activated Carbamate (B1207046) Coupling Reactions
The most direct and widely employed method for synthesizing unsymmetrical ureas is the reaction between an amine and an isocyanate. nih.govcommonorganicchemistry.com This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate. The process is typically efficient, high-yielding, and occurs under mild conditions, often at room temperature in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com
An important alternative to the use of isocyanates, which can be unstable or commercially unavailable, is the coupling of an amine with an activated carbamate. commonorganicchemistry.com Phenyl carbamates, for instance, can react with amines to form ureas, although these reactions can be reversible. commonorganicchemistry.com A more effective approach involves using highly reactive carbamates, such as 4-nitrophenyl-N-benzylcarbamate, which serves as a stable yet electrophilic reagent capable of reacting efficiently with various amines, including those in aqueous environments. bioorganic-chemistry.com The reaction is typically followed by a deprotection step, such as hydrogenolysis, to yield the final monosubstituted urea. bioorganic-chemistry.com
Exploration of Alternative Carbamoylation Pathways
Beyond the classic isocyanate and carbamate routes, several alternative pathways for urea synthesis have been developed to avoid hazardous reagents or to access different substitution patterns.
Historically, phosgene (B1210022) (COCl₂) was a primary reagent for synthesizing isocyanates from amines, which could then be used to form ureas. nih.gov However, due to the extreme toxicity of phosgene gas, safer alternatives are now standard practice. Triphosgene, a stable crystalline solid, serves as a convenient substitute, generating phosgene in situ. commonorganicchemistry.com Another widely used phosgene equivalent is N,N'-Carbonyldiimidazole (CDI), a solid reagent that reacts with a primary amine to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with a second amine to furnish the urea, avoiding chlorinated byproducts. nih.govcommonorganicchemistry.com
Rearrangement reactions provide another powerful, phosgene-free strategy for generating the key isocyanate intermediate in situ. These methods start from different functional groups:
Curtius Rearrangement : A carboxylic acid is converted to an acyl azide, which then thermally or photochemically rearranges to an isocyanate with the loss of nitrogen gas. commonorganicchemistry.comorganic-chemistry.org
Hofmann Rearrangement : A primary amide is treated with a halogen (e.g., bromine) and a strong base to yield an isocyanate intermediate. organic-chemistry.org
Lossen Rearrangement : A hydroxamic acid is converted to its O-acyl or O-sulfonyl derivative, which rearranges upon heating or treatment with base to form the isocyanate. organic-chemistry.orgorganic-chemistry.org
These in situ generated isocyanates can be immediately trapped by an amine present in the reaction mixture to afford the desired urea derivative. organic-chemistry.org More sustainable approaches are also gaining traction, utilizing carbon dioxide (CO₂) as a C1 building block. organic-chemistry.org
Targeted Synthesis of Aryl-Urea and Sulfonyl-Aryl Urea Derivatives
The synthesis of a specific target like 3-Amino-1-(4-methanesulfonylphenyl)urea requires a multi-step approach focused on the preparation of key precursors followed by their strategic coupling. A logical retrosynthetic analysis disconnects the target molecule across the urea C-N bonds, suggesting a reaction between a hydrazine (B178648) equivalent and a phenyl isocyanate bearing a methanesulfonyl group.
Preparation of Key Aniline (B41778) and Isocyanate Precursors for Substituted Urea Synthesis
The primary building block for the "right-hand" portion of the target molecule is 4-(methylsulfonyl)aniline (B1202210). A common laboratory-scale synthesis for this intermediate begins with the corresponding nitroaromatic compound, 1-methanesulfonyl-4-nitro-benzene. This precursor can be effectively reduced to the desired aniline via catalytic hydrogenation, typically using palladium on carbon (Pd-C) as the catalyst in a solvent like methanol. Alternative reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄), are also effective for this transformation. nih.gov The starting nitro compound can itself be prepared by the oxidation of 4-nitrophenyl methyl sulfide.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd-C (5-10 mol%) | Methanol or Ethanol, RT, Atmospheric or elevated pressure | Clean reaction, high yield, simple workup (filtration) | Requires specialized hydrogenation equipment; may reduce other functional groups |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Aqueous or alcoholic solvent, heating | Inexpensive reagents, strong reducing power | Stoichiometric metal waste, often requires harsh acidic conditions |
| Dithionite Reduction | Na₂S₂O₄ | EtOH/H₂O, Reflux | Milder conditions than metal-acid systems | Can sometimes lead to over-reduction or side products |
Once the 4-(methylsulfonyl)aniline precursor is obtained, it must be converted into a reactive electrophile for the urea-forming reaction. The most common method is its conversion to 4-(methylsulfonyl)phenyl isocyanate. This is typically achieved by treating the aniline with a phosgene equivalent, such as triphosgene, in an inert solvent. asianpubs.org
The other key precursor for the synthesis of this compound is an amino group donor. Given the final structure, which features a terminal -NH₂ group, the direct nucleophile would be hydrazine (H₂N-NH₂).
Optimization of Coupling Reactions for Phenylurea Architectures
With the precursors in hand, the final coupling reaction can be performed. The reaction of 4-(methylsulfonyl)phenyl isocyanate with hydrazine would yield the target compound. This reaction is typically carried out by adding the hydrazine dropwise to a solution of the isocyanate in an aprotic solvent like THF or DMSO at room temperature. nih.gov
Several factors must be considered to optimize the synthesis of phenylurea architectures:
Solvent: Aprotic solvents are preferred to prevent reaction with the isocyanate. The choice of solvent (e.g., DCM, THF, DMF, DMSO) can influence reactant solubility and reaction rate. commonorganicchemistry.comnih.gov
Temperature: Most amine-isocyanate couplings are exothermic and proceed rapidly at room temperature. Cooling may be necessary for highly reactive substrates to control the reaction rate and prevent side reactions.
Stoichiometry and Order of Addition: Using a slight excess of the amine component can ensure complete consumption of the valuable isocyanate. However, in the case of a symmetrical nucleophile like hydrazine, careful control of stoichiometry is crucial to minimize the formation of the symmetrical di-substituted by-product. Adding the isocyanate slowly to a solution of hydrazine can favor the formation of the desired mono-adduct.
Purity of Reagents: Isocyanates are sensitive to moisture, which can hydrolyze them back to the starting amine, leading to the formation of undesired symmetrical ureas. Therefore, anhydrous conditions are essential for optimal results. nih.gov
| Parameter | Condition | Rationale/Comments |
|---|---|---|
| Reactants | Aryl Isocyanate + Amine/Hydrazine | The most direct and common pathway. |
| Solvent | Anhydrous DCM, THF, DMF, DMSO | Aprotic solvents are required to prevent isocyanate hydrolysis. nih.gov |
| Temperature | 0 °C to Room Temperature | Reaction is typically fast and exothermic; cooling may be needed. |
| Atmosphere | Inert (N₂ or Ar) | Essential to exclude moisture and prevent isocyanate degradation. |
| Workup | Precipitation/Filtration or Extraction | Urea products are often crystalline and can be isolated by simple filtration. |
Advanced Synthetic Techniques for Heterocyclic Urea Conjugates
While the synthesis of acyclic ureas is well-established, modern organic synthesis has also focused on incorporating the urea moiety into more complex heterocyclic frameworks. These structures, known as cyclic ureas or heterocyclic urea conjugates, are of significant interest in drug discovery.
The synthesis of heterocycles containing an endocyclic urea moiety often relies on intramolecular reactions. For example, a molecule containing two amino groups separated by a suitable linker can be treated with a carbonylating agent like CDI or phosgene to induce a ring-closing reaction, forming a cyclic urea.
Advanced methodologies are continually being developed to streamline the synthesis of these complex architectures. Transition-metal catalysis, particularly with palladium, has enabled novel C-N bond-forming strategies. For instance, palladium-catalyzed cross-coupling reactions can be used to arylate existing urea N-H bonds, providing access to unsymmetrical N,N'-diarylureas that might be difficult to prepare via traditional isocyanate routes. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step. The Biginelli reaction, for example, is a classic MCR that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of heterocyclic compounds containing a cyclic urea core. Modern variations of this reaction utilize a wide range of catalysts and substrates to generate diverse libraries of these compounds.
Regioselective Synthesis and Isomeric Control in Urea Formation
For the synthesis of this compound, a regioselective strategy would involve the reaction of 4-methanesulfonylphenyl isocyanate with hydrazine . In this reaction, the isocyanate group provides the carbonyl and one nitrogen atom (N1), which is directly attached to the methanesulfonylphenyl ring. The hydrazine molecule then acts as the nucleophile, with one of its amino groups attacking the isocyanate's electrophilic carbon atom to form the urea linkage, leaving a free terminal amino group on the other nitrogen (N3). This directed approach prevents the formation of the isomeric product where the amino group would be attached to the phenyl ring and the methanesulfonylphenyl group would be attached to the terminal nitrogen.
Control of regioselectivity is also a critical consideration in subsequent reactions, such as intramolecular cyclizations of urea derivatives to form heterocyclic systems like imidazolidin-2-ones (cyclic ureas). mdpi.com In such cases, factors including the nature and amount of the acid catalyst can be fine-tuned to direct the cyclization pathway, yielding a single desired regioisomer. mdpi.com The deliberate selection of building blocks and reaction conditions is therefore paramount for achieving isomeric control in urea chemistry. nih.gov
Derivatization and Scaffold Functionalization Strategies for Structural Diversity
The this compound core structure serves as a versatile scaffold that can be chemically modified to generate a diverse library of analogues. Such derivatization is a cornerstone of medicinal chemistry, where it is used to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. nih.govnih.gov Strategies for functionalization can target several reactive sites on the parent molecule.
A primary site for derivatization is the terminal amino group (-NH2). This nucleophilic group can readily undergo a variety of chemical transformations:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reaction with Isocyanates: Formation of extended, unsymmetrical di-ureas.
Reductive Amination: Condensation with aldehydes or ketones to form an imine (Schiff base), followed by reduction to yield a secondary amine.
A second major strategy involves the functionalization of the aromatic ring. While direct modification of the existing phenyl ring can be challenging, a more flexible approach is to incorporate a versatile functional group during the synthesis of the starting materials. For example, employing a 2-aminopyridine-5-boronic acid pinacol (B44631) ester as a building block has proven to be a robust method for creating diverse compound libraries. researchgate.net This boronate functionality is stable under various reaction conditions and can be used in late-stage palladium-catalyzed Suzuki coupling reactions to introduce a wide array of aryl or heteroaryl groups. researchgate.net A similar approach could be envisioned for the synthesis of analogues of this compound, starting with a suitably functionalized aniline derivative.
The table below outlines potential derivatization strategies for creating structural diversity from the core scaffold.
| Functionalization Site | Reaction Type | Reagent Class | Resulting Functional Group | Reference Principle |
|---|---|---|---|---|
| Terminal Amino Group | Acylation | Acyl Halides / Anhydrides | Amide | nih.gov |
| Terminal Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamide | - |
| Terminal Amino Group | Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | - |
| Aromatic Ring (via precursor) | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl System | researchgate.net |
| Aromatic Ring (via precursor) | Buchwald-Hartwig Amination | Primary/Secondary Amines | Aryl Amine | - |
Structure Activity Relationship Sar Studies of 3 Amino 1 4 Methanesulfonylphenyl Urea Scaffolds
Influence of Aromatic and Heterocyclic Substitutions on Pharmacological Activity
The nature of the aromatic or heterocyclic ring system attached to the urea (B33335) linkage profoundly influences the biological activity of compounds based on the 3-amino-1-(4-methanesulfonylphenyl)urea scaffold. In many kinase inhibitors, this part of the molecule interacts with a hydrophobic region of the ATP-binding pocket.
The introduction of heterocyclic rings in place of a simple phenyl group has been a successful strategy to enhance potency and modulate selectivity. For example, replacing a phenyl ring with moieties like quinoxaline, isoxazole, or pyridine (B92270) can introduce additional hydrogen bond donors and acceptors, leading to new interactions with the protein target. In a series of diaryl urea derivatives designed as anticancer agents, the replacement of a pyridyl carboxamide group with a quinoxalindione moiety, a rigid bicyclic heterocycle, was explored to maintain key interactions within the kinase ATP-binding pocket. researchgate.net Similarly, diaryl ureas incorporating a 3-amino-isoxazol[3,4-b]pyridine structure have been investigated as multi-target receptor tyrosine kinase inhibitors. researchgate.net
The table below summarizes the influence of various aromatic and heterocyclic substitutions on the activity of diaryl urea analogues.
| Compound Series | Target | Key Substitutions | Observed Effect on Activity |
| Diaryl Urea Hybrids | VEGFR-2 | p-chloro-m-trifluoromethyl phenyl | Potent cytotoxic activity. mdpi.com |
| 4-Aminoquinazolinyl-diaryl ureas | EGFR | Terminal phenyl with dimethylamino group | More effective than morpholinyl group. nih.gov |
| Quinoxalindione Diaryl Ureas | Kinases | Quinoxalindione replacing pyridyl carboxamide | Designed to maintain binding interactions. researchgate.net |
| Isoxazolopyridine Diaryl Ureas | RTKs | 3-amino-isoxazol[3,4-b]pyridine | Potent multi-target inhibition. researchgate.net |
Functional Significance of the Sulfonyl and Urea Linkages in Bioactive Analogues
The urea (-NH-CO-NH-) and sulfonyl (-SO₂-) moieties are not mere linkers but are functionally critical components that actively participate in molecular recognition and binding to biological targets.
The urea group is a cornerstone of many kinase inhibitors due to its ability to act as a potent hydrogen bond donor and acceptor. nih.gov The two N-H groups can form a pair of hydrogen bonds with the backbone carbonyl oxygen and/or nitrogen atoms in the hinge region of the kinase ATP-binding site. nih.gov This bidentate interaction acts as an anchor, correctly orienting the inhibitor within the active site and contributing significantly to its binding affinity. nih.gov The carbonyl oxygen of the urea can also engage in hydrogen bonding, often mediated by a water molecule, with residues in the active site. nih.gov The planarity and specific geometry of the urea linkage are crucial for maintaining this optimal hydrogen bonding network.
The methanesulfonyl group (-SO₂CH₃) on the phenyl ring also plays a vital role. As a strong electron-withdrawing group and a hydrogen bond acceptor, it significantly influences the electronic properties of the phenyl ring and can engage in specific interactions. In studies comparing diaryl urea molecules with and without a sulfonamide (-SO₂NH₂) group for activity against carbonic anhydrases (CAs), the sulfonamide moiety was essential for potent inhibition. masterorganicchemistry.com It directly coordinates to the zinc ion in the enzyme's active site. masterorganicchemistry.com By analogy, the sulfonyl oxygen atoms of the methanesulfonyl group can act as hydrogen bond acceptors, interacting with hydrogen bond donors like arginine or lysine (B10760008) residues in a protein's binding pocket. Furthermore, its presence in the para-position is often crucial for directing the molecule into a specific hydrophobic sub-pocket of the kinase active site.
| Functional Group | Role in Molecular Recognition | Key Interactions |
| Urea Linkage | Anchors the inhibitor in the active site. | Forms bidentate hydrogen bonds with the kinase hinge region. nih.govnih.gov |
| Contributes to binding affinity. | Carbonyl oxygen can form water-mediated hydrogen bonds. nih.gov | |
| Sulfonyl Group | Enhances binding and modulates electronics. | Sulfonyl oxygens act as hydrogen bond acceptors. |
| Directs orientation into binding pockets. | Interacts with specific residues in the active site. | |
| Essential for activity in certain enzymes (e.g., CAs for sulfonamides). | Can coordinate with metal ions (e.g., Zinc). masterorganicchemistry.com |
Impact of Modifications at the Amino Group on Biological Potency
Studies on related structures have shown that this terminal group is sensitive to substitution. For instance, in a series of anti-tuberculosis agents based on a urea core, mono- and di-N-methylation of the urea nitrogen led to a significant decrease in activity, suggesting that the unsubstituted N-H groups were critical for target interaction. nih.gov This highlights the importance of the hydrogen-bonding potential of the urea/semicarbazide core.
In other contexts, such as the development of primaquine (B1584692) derivatives, modifications of a terminal amino group are a key strategy to alter metabolic pathways and pharmacological activity. The primary amino group can be a site of metabolic degradation, and its modification can improve drug stability. Condensation of the terminal amino group with various aldehydes or ketones to form semicarbazones is a common derivatization strategy. This modification can introduce bulky aryl or heteroaryl moieties, which can form new interactions with the target protein. For example, in a series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones, the introduction of substituted aryl groups at this position significantly modulated inhibitory activity against monoamine oxidase and cholinesterase. nih.gov The electronic and steric properties of the introduced substituent were found to be critical for potency. nih.gov
| Modification Type | Example | Potential Impact on Potency | Rationale |
| Alkylation | N-Methylation | Often decreases activity | Loss of critical N-H hydrogen bond donor; steric hindrance. nih.gov |
| Condensation | Semicarbazone formation | Can increase or decrease activity | Introduces new (hetero)aromatic groups for additional binding interactions. nih.gov |
| Acylation | Acetylation | Modulates activity | Alters hydrogen bonding capacity and introduces new functional groups. |
Regioisomeric Effects on Molecular Recognition and Functional Outcome
The spatial arrangement of substituents on the aromatic ring, or regioisomerism, is a critical determinant of biological activity. For the 1-(4-methanesulfonylphenyl)urea scaffold, the placement of the methanesulfonyl group at the para-position is often optimal for activity in many target classes, particularly kinases.
The para-position allows the sulfonyl group and the entire phenylurea moiety to extend into a deep hydrophobic pocket within the kinase active site, while the urea portion forms key hydrogen bonds with the hinge region. Moving the methanesulfonyl group to the meta- or ortho-position would drastically alter the molecule's shape and its vector for projection into this pocket, likely disrupting favorable interactions and leading to a loss of potency. SAR studies of phenyl urea-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors showed that para-substituted derivatives were potent, whereas compounds with bulky substituents or those with substituents at the ortho- and meta-positions experienced a loss of activity. This is because the hydrophobic pocket is shaped to accommodate substituents specifically at the para-position.
The directing effect of substituents on aromatic rings is a well-established chemical principle. The methanesulfonyl group is a deactivating meta-director in electrophilic aromatic substitution, but in terms of molecular recognition by a protein, its optimal location is determined by the topology of the binding site. In many diaryl urea kinase inhibitors, the terminal phenyl ring binds in a pocket where a para-substituent is tolerated and can engage in favorable interactions, while ortho- or meta-substituents would clash with the protein surface.
| Isomer | Substituent Position | General Effect on Kinase Inhibitory Activity | Reason |
| para-isomer | 4-methanesulfonyl | Often the most potent | Optimal geometry to fit into hydrophobic pockets and make key interactions. |
| meta-isomer | 3-methanesulfonyl | Typically less potent | Altered vector projects the group out of the optimal binding pocket. |
| ortho-isomer | 2-methanesulfonyl | Often inactive or significantly weaker | Steric clash with residues at the entrance of the binding pocket. |
Rational Design Principles Derived from Comprehensive SAR Data
The accumulated SAR data for this compound and related scaffolds provide a set of guiding principles for the rational design of new, more effective inhibitors.
Preservation of the Urea Hinge-Binding Motif: The N,N'-disubstituted urea core is fundamental for high-affinity binding to many kinases. Its ability to form a bidentate hydrogen bond with the enzyme's hinge region is a critical anchoring interaction that should be maintained in new designs. nih.govnih.gov
Strategic Substitution of Aromatic Rings: The terminal aromatic/heterocyclic ring system should be chosen to maximize favorable interactions within the hydrophobic regions of the target's active site. The use of heterocyclic rings can introduce new hydrogen bonding opportunities and improve properties like solubility. The addition of small, electron-withdrawing substituents (e.g., halogens, CF₃) to this ring is a proven strategy to enhance potency. researchgate.netmdpi.com
Leveraging the Sulfonyl Group: The para-methanesulfonyl group is not merely a placeholder but a key functional group. It provides a hydrogen bond accepting moiety and helps orient the compound correctly within the binding site. Its position should generally be maintained at the para-position to ensure proper fit into hydrophobic sub-pockets. Bioisosteric replacement of the sulfonyl group with other suitable functionalities (e.g., sulfonamides, sulfoximines) could be explored to fine-tune properties.
Careful Modification of the Terminal Amino Group: The terminal 3-amino group is a handle for derivatization but must be modified with caution. Simple alkylation may be detrimental by removing a key hydrogen bond donor. nih.gov However, converting it to a semicarbazone by condensation with appropriately selected aldehydes or ketones can be a viable strategy to explore new binding interactions and improve pharmacokinetic properties. nih.gov
By adhering to these principles, medicinal chemists can rationally design novel analogues based on the this compound scaffold with improved potency, selectivity, and drug-like characteristics.
Molecular Mechanisms and Biological Target Interactions of 3 Amino 1 4 Methanesulfonylphenyl Urea and Its Analogues
Inhibition of Soluble Epoxide Hydrolase (sEH) Pathways
Derivatives of aryl sulfonyl urea (B33335) have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs. Inhibition of sEH is therefore a promising therapeutic strategy for managing inflammation and pain. nih.govresearchgate.net The urea functionality is a critical pharmacophore for sEH inhibition, fitting well within the enzyme's catalytic pocket. nih.gov
Molecular docking studies have elucidated the specific interactions between sulfonyl urea-based inhibitors and the active site of human sEH. The urea moiety is central to the binding, acting as a hydrogen-bond donor and acceptor. Key interactions include:
The nitrogen atoms of the urea group form hydrogen bonds with the carboxyl group of Asp335 . nih.gov
The carbonyl oxygen of the urea forms a hydrogen bond with the hydroxyl group of Tyr383 . nih.gov
One of the urea NH groups can also serve as a hydrogen bond donor to Asp333 . nih.gov
| Inhibitor Moiety | Interaction Type | sEH Active Site Residue | Reference |
|---|---|---|---|
| Urea Nitrogens (NH) | Hydrogen Bond | Asp335 | nih.gov |
| Urea Carbonyl (C=O) | Hydrogen Bond | Tyr383 | nih.gov |
| Urea Nitrogen (NH) | Hydrogen Bond | Asp333 | nih.gov |
Modulation of Cyclooxygenase (COX) Isozymes
Compounds featuring a 1,2-diaryl substitution pattern with a characteristic methanesulfonyl group on one of the aryl rings are known to be selective inhibitors of cyclooxygenase-2 (COX-2). This structural motif is present in 3-Amino-1-(4-methanesulfonylphenyl)urea. The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of the constitutive COX-1 isoform. Consequently, selective COX-2 inhibitors are of significant therapeutic interest. Some hybrid molecules have been developed that dually inhibit both COX-2 and sEH, aiming to provide enhanced anti-inflammatory activity with reduced cardiovascular risks.
The structural basis for the COX-2 selectivity of molecules containing a sulfonyl or sulfonamide group is well-established. A key difference between the active sites of the COX isoforms is the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This difference creates an additional, accessible side pocket in the COX-2 active site that is absent in COX-1.
The methanesulfonyl (SO₂Me) pharmacophore of selective inhibitors is able to fit into this specific side pocket. Within this selectivity pocket, the sulfonyl group can form crucial hydrogen bonds and other interactions with specific amino acid residues, including Gln178 , Leu338 , and Ser339 , anchoring the inhibitor and leading to potent and selective inhibition of COX-2.
Targeting Microbial Metabolic Pathways: Investigations into IspD Inhibition
While specific studies on the inhibition of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) by this compound are not prominent in the literature, the broader classes of sulfonylurea and urea derivatives have been investigated for their antimicrobial properties. mdpi.commdpi.com These compounds can interfere with essential microbial metabolic pathways that are absent in humans, making them attractive targets for new antimicrobial agents.
For instance, many sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. wikipedia.org Additionally, the structurally related sulfonamide antibiotics function by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway, by acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA). creative-biolabs.com Some novel sulfonylurea derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through a mode of action thought to be different from AHAS inhibition. mdpi.com These findings suggest that the sulfonylphenylurea scaffold has the potential to be developed as an inhibitor of various microbial metabolic pathways.
Interactions with Diverse Kinase Enzymes: Sphingosine (B13886) Kinase 1 (SphK1), Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), Glucokinase, and p38 MAP Kinase
The urea functionality is a common feature in many kinase inhibitors, valued for its ability to form key hydrogen bonding interactions within the ATP-binding cleft of these enzymes. nih.govnih.gov
Sphingosine Kinase 1 (SphK1): This lipid kinase is a drug target for cancer and inflammatory diseases. nih.gov Novel small molecules bearing urea and sulfonylurea groups have been designed and synthesized as potential SphK1 inhibitors. nih.gov Molecular docking studies show these compounds can fit into the sphingosine binding pocket of SphK1, establishing a basis for their inhibitory activity. nih.gov
Pyruvate Dehydrogenase Kinase 1 (PDK1): PDKs are mitochondrial enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC), linking glycolysis to the citric acid cycle. Upregulation of PDKs is associated with cancer and diabetes. While direct inhibition by this compound is not documented, structurally related dihydroxyphenyl sulfonylisoindoline derivatives have been developed as potent pan-PDK inhibitors that target the ATP-binding pocket.
Glucokinase (GK): As a key regulator of glucose homeostasis, GK is a target for type 2 diabetes therapy. A broad series of urea derivatives have been identified as glucokinase activators (GKAs). nih.govbioworld.com These compounds increase insulin (B600854) secretion and have been shown to lower blood glucose levels in vivo. nih.gov
p38 MAP Kinase: This kinase is involved in cellular responses to inflammatory cytokines and stress. An N-pyrazole-N'-aryl urea derivative has been identified as a potent p38 inhibitor. nih.gov X-ray crystallography revealed that the two urea NH groups form strong hydrogen bonds with the side chain of Glu71 , while the urea carbonyl hydrogen bonds with the backbone amide of Asp168 . nih.gov In a different context, certain aryl-urea fatty acids have been shown to activate the p38 MAP kinase signaling pathway. nih.gov
Receptor Modulation and Ligand-Receptor Binding Profiles
Beyond enzyme inhibition, sulfonylurea and diaryl urea analogues are known to modulate the activity of several receptors, including nuclear and cell-surface receptors.
Sulfonylurea Receptor (SUR): This is the classical target for sulfonylurea drugs used in the treatment of type 2 diabetes. nih.gov These compounds bind to the SUR1 subunit of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. This binding event leads to channel closure, cell membrane depolarization, calcium influx, and ultimately, the secretion of insulin. wikipedia.orgnih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that is a master regulator of adipogenesis and is the target of the thiazolidinedione class of antidiabetic drugs. Several studies have shown that sulfonylurea drugs, such as glimepiride (B1671586) and glibenclamide, can also bind to and function as PPARγ agonists. nih.govdoi.orgnih.gov This activity may contribute to their therapeutic effects by improving insulin sensitivity, representing a dual mode of action. doi.org
Receptor Tyrosine Kinases (RTKs): The diaryl urea scaffold is a key structural fragment in several multi-kinase inhibitors used in cancer therapy, such as sorafenib (B1663141) and linifanib. nih.gov These drugs typically inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The diaryl urea moiety binds in the hydrophobic pocket of the kinase domain, where the urea group forms critical hydrogen bonds with conserved glutamate (B1630785) and aspartate residues in the hinge region. nih.govmdpi.com
| Target Class | Specific Target | Effect | Relevant Structural Moiety | Reference |
|---|---|---|---|---|
| Hydrolase | Soluble Epoxide Hydrolase (sEH) | Inhibition | Aryl Sulfonyl Urea | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibition | Diaryl Sulfonyl | bioworld.com | |
| Kinase | Sphingosine Kinase 1 (SphK1) | Inhibition | Urea / Sulfonylurea | nih.gov |
| Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Aryl Sulfonyl | ||
| Glucokinase (GK) | Activation | Urea | nih.govbioworld.com | |
| p38 MAP Kinase | Inhibition / Activation | Aryl Urea | nih.govnih.gov | |
| Receptor | Sulfonylurea Receptor (SUR1) | Agonism (Channel Closing) | Sulfonylurea | wikipedia.org |
| PPARγ | Agonism | Sulfonylurea | nih.govdoi.org | |
| Receptor Tyrosine Kinases (e.g., VEGFR) | Inhibition | Diaryl Urea | nih.govmdpi.com |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. Phenylurea derivatives, particularly those incorporating a sulfonamide group, have been identified as potent TRPV1 antagonists.
Research into a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides has shed light on the structure-activity relationships (SAR) for TRPV1 antagonism. Within this series, the 3-fluoro analogue demonstrated high binding affinity and potent antagonism for both rat and human TRPV1 expressed in CHO cells. The activity was found to be stereospecific, with the (S)-configuration showing marked selectivity. Docking studies with a human TRPV1 homology model indicated that crucial hydrogen bonds between the ligand and the receptor contribute to its potency.
Furthermore, investigations into homologous analogues of a prototype antagonist and its urea surrogate led to the identification of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a novel and potent TRPV1 antagonistic template. This highlights the importance of the urea and sulfonamide moieties in the interaction with the TRPV1 receptor. The general pharmacophore model for many TRPV1 antagonists includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, all of which are present in the structure of this compound and its analogues. wikipedia.org
| Compound/Analogue Class | Target | Activity | Key Findings |
| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 | Antagonist | Identified as a novel and potent TRPV1 antagonistic template. |
| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | TRPV1 | Antagonist | 3-fluoro analogue showed high affinity and potent, stereospecific antagonism. |
Cannabinoid Type-1 (CB1) Receptor Allosteric Modulation
The Cannabinoid Type-1 (CB1) receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is involved in various physiological processes. Diarylurea derivatives have emerged as a significant class of allosteric modulators of the CB1 receptor. nih.govresearchgate.netfrontiersin.org
A prominent example is PSNCBAM-1 (1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which has been the subject of extensive structure-activity relationship (SAR) studies. nih.gov Analogues of PSNCBAM-1 have been shown to act as negative allosteric modulators (NAMs), enhancing the binding of agonists like [3H]CP55,940 while antagonizing the agonist's activity in functional assays such as calcium mobilization. nih.gov
SAR studies on diarylureas have revealed several important structural features for CB1 allosteric modulation:
The pyridinyl ring of PSNCBAM-1 can be replaced by other aromatic rings. nih.gov
The pyrrolidinyl ring is not essential for activity. nih.gov
Electron-deficient aromatic groups at the 4-chlorophenyl position are important for activity. nih.gov
A cyclic system at the 2-pyrrolidylpyridine position is not a strict requirement for activity. nih.gov
These findings suggest that the diarylurea scaffold, which is structurally related to this compound, is a promising template for the development of CB1 receptor allosteric modulators. nih.govnih.gov
| Compound/Analogue Class | Target | Activity | Key Findings |
| Diarylureas (e.g., PSNCBAM-1 analogues) | CB1 Receptor | Negative Allosteric Modulator | Enhance agonist binding but antagonize agonist function. Specific structural features influence potency. nih.govnih.gov |
Formyl Peptide Receptor-Like 1 (FPRL-1) Receptor Interactions
The N-formyl peptide receptor-like 1 (FPRL-1), also known as Formyl Peptide Receptor 2 (FPR2), is a GPCR involved in inflammatory responses and host defense. nih.gov This receptor is considered promiscuous as it binds to a wide variety of endogenous and exogenous ligands. nih.gov
Phenylurea derivatives have been identified as modulators of FPRL-1. tandfonline.com For instance, certain phenylurea-based compounds have been developed as FPR2 agonists, showing promise in inhibiting inflammation and promoting tissue regeneration in preclinical models. tandfonline.com The modulation of FPRL-1 by small molecules like N-urea substituted amino acid amide derivatives represents a potential therapeutic strategy for inflammatory disorders. nih.gov Given the structural similarity, it is plausible that this compound or its close analogues could interact with FPRL-1, although specific studies are needed to confirm this.
| Compound/Analogue Class | Target | Activity | Key Findings |
| Phenylurea derivatives | FPRL-1 (FPR2) | Modulators (Agonists) | Can inhibit inflammation and promote tissue regeneration in preclinical studies. tandfonline.com |
| N-urea substituted amino acid amide derivatives | FPRL-1 | Modulators | Potential for treating disorders associated with FPRL-1 modulation. nih.gov |
GPR40 Receptor Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is primarily expressed in pancreatic β-cells and is a target for the treatment of type 2 diabetes mellitus. nih.govfrontiersin.org GPR40 agonists enhance glucose-stimulated insulin secretion. nih.govfrontiersin.org
While no direct evidence links this compound to GPR40 agonism, the broad screening of chemical libraries often identifies novel scaffolds for GPCRs. The development of GPR40 agonists has focused on various chemical classes, and it is conceivable that phenylurea derivatives could be explored for this target. For example, GPR40 ago-PAMs (agonists with positive allosteric modulation) have demonstrated superior efficacy in preclinical models. nih.gov The methanesulfonylphenyl group present in the subject compound is a common moiety in various biologically active molecules, suggesting its potential to interact with diverse biological targets, including GPR40.
| Compound/Analogue Class | Target | Activity | Key Findings |
| Various small molecules (general) | GPR40 (FFAR1) | Agonists / Ago-PAMs | Enhance glucose-stimulated insulin secretion. Ago-PAMs show superior preclinical efficacy. nih.gov |
Exploration of Additional Biological Targets and Signal Transduction Pathways
The phenylurea scaffold is a privileged structure in drug discovery, with derivatives showing activity against a wide range of biological targets and being utilized in the treatment of various diseases.
Antiproliferative Agents: Many diaryl urea derivatives have been investigated as antiproliferative agents for cancer therapy. For instance, sorafenib and regorafenib (B1684635) are clinically used diaryl urea derivatives. researchgate.net Other novel 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have shown significant antiproliferative effects against various cancer cell lines. nih.gov
Enzyme Inhibition: Phenylurea derivatives have been identified as inhibitors of several enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1): Certain phenyl urea derivatives have shown potent and selective inhibition of IDO1, an important immunotherapeutic target in cancer. nih.gov
Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): Novel phenyl-urea derivatives have been designed as dual-target ligands that can activate both GK and PPARγ, which are important targets in diabetes. researchgate.net
Sphingosine Kinase 1 (SphK1): Urea and sulfonylurea derivatives have been reported as inhibitors of SphK1, an enzyme implicated in cancer and inflammation. nih.gov
This broad range of activities for the phenylurea class suggests that this compound and its analogues could potentially interact with a variety of other receptors and enzymes, warranting further investigation into their broader pharmacological profile.
| Compound/Analogue Class | Target/Activity | Therapeutic Area |
| Diaryl urea derivatives (e.g., Sorafenib) | Antiproliferative | Cancer researchgate.net |
| Phenyl urea derivatives | IDO1 Inhibition | Cancer Immunotherapy nih.gov |
| Phenyl-urea derivatives | GK and PPARγ Activation | Diabetes researchgate.net |
| Urea and sulfonylurea derivatives | SphK1 Inhibition | Cancer, Inflammation nih.gov |
Preclinical Pharmacological Evaluation and Projected Therapeutic Potentials of 3 Amino 1 4 Methanesulfonylphenyl Urea Class Compounds
In Vitro Assay Methodologies for Target Inhibition and Cellular Responses
In vitro assays are critical for the initial characterization of a compound's activity at the molecular and cellular levels. These assays provide quantitative measures of target inhibition and the resulting cellular responses, guiding the optimization of lead compounds.
Enzyme Activity Assays and Inhibition Kinetics
Enzyme activity assays are fundamental in determining the potency and mechanism by which a compound inhibits its intended target. For 3-Amino-1-(4-methanesulfonylphenyl)urea and its analogs, which are often designed as kinase inhibitors, these assays typically measure the phosphorylation of a substrate by the target kinase. researchgate.net
A common approach is the use of immunoassays, such as non-radioactive immunosorbent p38 MAPK enzyme assays, where ATP competes with the inhibitor for the same binding pocket in the catalytic site of the kinase. mdpi.com The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, early pyrazole (B372694) urea (B33335) derivatives demonstrated IC50 values in the nanomolar range against p38 kinase. researchgate.net
To further understand the inhibitor-enzyme interaction, kinetic studies are performed. These can involve continuous spectrophotometric assays that monitor the enzymatic reaction in real-time. nih.gov For example, a coupled assay using pyrophosphatase and purine (B94841) nucleoside phosphorylase can measure the release of pyrophosphate during the kinase reaction. nih.gov Such assays allow for the determination of key kinetic parameters, including the inhibition constant (Ki), which provides a more absolute measure of inhibitor potency. The binding mode of these urea-based compounds often involves the formation of hydrogen bonds with key residues in the enzyme's active site, a detail that can be elucidated through techniques like X-ray crystallography. nih.gov
Cell-Based Functional Assays and Phenotypic Screening
While enzyme assays confirm direct target inhibition, cell-based functional assays are essential to verify that the compound can engage its target within a cellular context and elicit a desired biological response. These assays measure downstream signaling events or cellular phenotypes that are dependent on the target's activity.
For inhibitors of the p38 MAP kinase pathway, a common cell-based assay involves stimulating inflammatory cells (e.g., with lipopolysaccharides) and measuring the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov The ability of a compound to inhibit TNF-α production provides a functional readout of its anti-inflammatory potential. For example, the clinical candidate BIRB 796, which belongs to this class of compounds, demonstrated significant improvements in cellular potency in such assays. nih.gov
Phenotypic screening can also be employed to identify compounds that produce a desired cellular outcome, without a priori knowledge of the specific target. This can involve high-content imaging or other methods to assess changes in cell morphology, proliferation, or viability. For instance, the anti-proliferative activity of urea derivatives has been assessed in various cancer cell lines, such as breast cancer MCF-7 cells, using assays like the MTT colorimetric assay to determine the IC50 for cell growth inhibition. frontiersin.orgmdpi.com
In Vivo Preclinical Models for Efficacy Assessment
Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo preclinical models. These models are designed to mimic human diseases and provide a more complex biological system to assess the therapeutic potential of a drug candidate.
Utilization of Animal Models for Disease Pathophysiology
Animal models are indispensable for evaluating the in vivo efficacy of compounds like this compound. The choice of model depends on the intended therapeutic indication. For inflammatory diseases, rodent models of arthritis are commonly used. In these models, disease progression is monitored, and the ability of the test compound to ameliorate symptoms is assessed.
For oncology indications, xenograft models are frequently employed, where human tumor cells are implanted into immunocompromised mice. The efficacy of the compound is then determined by its ability to inhibit tumor growth. frontiersin.org For example, urea-based compounds have demonstrated the ability to inhibit the growth of HCT116 xenografts, providing early proof-of-concept for their anticancer potential. frontiersin.org The selection of an appropriate animal model is crucial for obtaining relevant data that can be predictive of clinical outcomes.
Assessment of Pharmacokinetic Profiles in Preclinical Species
The study of pharmacokinetics (PK) involves understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. A favorable PK profile is essential for a drug to reach its target in sufficient concentrations and for a suitable duration to exert its therapeutic effect.
Preclinical PK studies are typically conducted in rodent species, such as Sprague-Dawley rats. mdpi.com These studies involve administering the compound through various routes (e.g., intravenous and oral) and measuring its concentration in plasma and other biological matrices over time. mdpi.comnih.gov This data allows for the calculation of key PK parameters, including bioavailability, clearance, volume of distribution, and half-life. researchgate.net For some urea-based compounds, studies have shown dose-dependent increases in drug exposure after oral administration. mdpi.comnih.gov
Metabolic Stability and Permeability Characterization
Metabolic stability is typically assessed by incubating the compound with liver microsomes from preclinical species (e.g., rat) and humans. nih.gov The rate of disappearance of the parent compound over time provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes.
Permeability is often evaluated using cell-based models, such as the Caco-2 cell permeability assay. nih.gov This assay uses a monolayer of human intestinal cells to predict the in vivo absorption of orally administered drugs. Improvements in Caco-2 cell permeability have been a focus in the optimization of some urea-based compound series. nih.gov Together, these assessments help to predict the in vivo pharmacokinetic behavior of a compound and guide any necessary chemical modifications to improve its drug-like properties.
Interactive Data Table: Representative Preclinical Data for Urea-Based Compounds
| Compound Class | Assay Type | Model/System | Key Finding |
|---|---|---|---|
| Pyrazole Urea | Enzyme Inhibition | p38 MAP Kinase | Nanomolar IC50 values. researchgate.net |
| Pyridine (B92270) Urea | Cell Proliferation | MCF-7 Breast Cancer Cells | Demonstrated anti-proliferative activity. mdpi.com |
| Phenyl Urea | In Vivo Efficacy | HCT116 Xenograft | Inhibition of tumor growth. frontiersin.org |
| Urea-based UT Inhibitor | Pharmacokinetics | Sprague-Dawley Rats | Dose-dependent drug exposure after oral administration. mdpi.comnih.gov |
Evaluation of Systemic Bioavailability
The systemic bioavailability of urea-sulfonamide derivatives is a critical factor in determining their potential as therapeutic agents. Preclinical studies in animal models, primarily rats and mice, have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. While specific pharmacokinetic data for this compound is not extensively available in the public domain, studies on structurally related urea and sulfonamide derivatives offer valuable representative information.
Generally, the oral bioavailability of sulfonylurea compounds can be influenced by their physicochemical properties, such as solubility and lipophilicity. For instance, some novel urea-based Rho kinase (ROCK) inhibitors, while potent, have demonstrated low oral bioavailability in rats, which is considered a desirable trait for topical applications like anti-glaucoma agents to minimize systemic side effects. nih.gov In contrast, research on other urea-based inhibitors, such as those targeting the soluble epoxide hydrolase (sEH), has focused on improving pharmacokinetic profiles. By replacing certain chemical groups, researchers have developed urea compounds with higher plasma concentrations and longer half-lives after oral administration in dogs. researchgate.net
A study on a novel diuretic urea transporter inhibitor, compound 25a, in rats demonstrated dose-dependent drug exposure after a single oral dose. The study also noted drug accumulation after multiple doses. This compound was found to distribute widely into tissues with high blood perfusion. researchgate.net The plasma protein binding for this compound was approximately 60% in rats. researchgate.net
Another study on substituted phenyl urea-based sEH inhibitors showed that these compounds have more favorable pharmacokinetic properties, including higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2), compared to earlier adamantyl-containing analogues. nih.govresearchgate.net For example, one of the more promising compounds, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), exhibited improved metabolic stability and more potent in vivo efficacy. nih.govresearchgate.net
The following table provides a summary of representative preclinical pharmacokinetic data for some urea and sulfonamide derivatives.
| Compound Class | Animal Model | Key Findings |
| Urea-based ROCK inhibitors | Rats | High systemic clearance and low oral bioavailability, desirable for topical administration. nih.gov |
| Substituted phenyl urea-based sEH inhibitors | Dogs, Mice | Improved pharmacokinetic profiles with high plasma concentrations and long half-lives upon oral administration. researchgate.netnih.govresearchgate.net |
| Diuretic urea transporter inhibitor (25a) | Rats | Dose-dependent oral absorption, wide tissue distribution, and approximately 60% plasma protein binding. researchgate.net |
| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | In silico | Predicted good GIT absorption, low volume of distribution, no BBB penetration, and a half-life of 3 hours. jppres.com |
It is important to note that these are examples from related classes of compounds, and the specific pharmacokinetic profile of this compound would require direct preclinical investigation.
Identified Therapeutic Areas for Research and Development of Urea-Sulfonamide Analogues
The versatile chemical scaffold of urea-sulfonamide analogues has prompted extensive research into their potential therapeutic applications across a wide range of diseases. Preclinical studies have identified several key areas where these compounds show promise.
Antimicrobial and Antiparasitic Applications (e.g., Anti-malarial, Anti-tubercular)
Urea-sulfonamide derivatives have demonstrated significant potential in combating infectious diseases, including those caused by bacteria and parasites.
Anti-malarial Activity: Several studies have highlighted the anti-malarial potential of this class of compounds. Research has shown that certain 4-amino-7-chloroquinolyl-derived ureas and sulfonamides exhibit submicromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net The incorporation of a rigid urea or thiourea (B124793) group into the side chain of existing antimalarial drugs has been suggested as a promising strategy to overcome drug resistance. researchgate.net In one study, a sulfonamide derivative with a terminal dansyl moiety demonstrated high antiplasmodial potency with IC50 values of 17.5 nM and 22.7 nM against HB3 and Dd2 parasite strains, respectively. researchgate.net Another study on dispiro-1,2,4-trioxolane piperidine (B6355638) derivatives, including urea and sulfonamide analogues, identified compounds with potent antimalarial activity, with IC50s ranging from 0.20 to 7.0 ng/mL. researchgate.net Two of these compounds showed oral efficacy superior to artesunate (B1665782) and comparable to artemether (B1667619) in preclinical models. researchgate.net
Anti-tubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new anti-tubercular agents. Urea derivatives have been extensively investigated in this area. nih.gov One study on sulfamethoxazole-based ureas found that several derivatives exhibited antimycobacterial activity with minimum inhibitory concentrations (MICs) starting from 2 µM. nih.gov Another series of novel monosubstituted sulfonylurea derivatives showed moderate to good antituberculosis activities, with some compounds having MIC values of 10 mg/L, comparable to the reference drug sulfometuron (B1207853) methyl. nih.gov These active compounds also demonstrated low cytotoxicity against human cell lines. nih.gov
The following table summarizes key findings in the antimicrobial and antiparasitic applications of urea-sulfonamide analogues.
| Therapeutic Target | Compound Class | Key Preclinical Findings |
| Malaria (P. falciparum) | 4-amino-7-chloroquinolyl ureas and sulfonamides | Submicromolar IC50 values against sensitive and resistant strains. researchgate.net |
| Malaria (P. falciparum) | Dispiro-1,2,4-trioxolane piperidine ureas and sulfonamides | Potent in vitro activity (IC50 0.20-7.0 ng/mL) and superior in vivo oral efficacy compared to artesunate. researchgate.net |
| Tuberculosis (M. tuberculosis) | Sulfamethoxazole-based ureas | MIC values starting from 2 µM against various mycobacterial strains. nih.gov |
| Tuberculosis (M. tuberculosis) | Monosubstituted sulfonylureas | MIC values as low as 10 mg/L with low cytotoxicity. nih.gov |
Anti-inflammatory and Analgesic Potential
Urea-sulfonamide derivatives have shown promise as anti-inflammatory and analgesic agents in various preclinical models. Their mechanisms of action often involve the inhibition of key inflammatory pathways.
Some sulfonamide derivatives are known to act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov For example, naproxen-sulfamethoxazole conjugates have demonstrated significant anti-inflammatory action by inhibiting carrageenan-induced paw edema in animal models by 82.8%, which is comparable to the standard drug indomethacin. nih.gov This conjugate also exhibited 75.4% inhibition of the COX-2 enzyme at a 10 µM concentration. nih.gov
Furthermore, certain urea-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the levels of EETs, leading to anti-inflammatory and analgesic effects. nih.govresearchgate.net In a murine model of inflammation, oral administration of a substituted phenyl urea-based sEH inhibitor, TPPU, dramatically reversed the increase in plasma levels of inflammatory cytokines. nih.govresearchgate.net
The table below highlights key findings related to the anti-inflammatory and analgesic potential of this class of compounds.
| Therapeutic Target/Model | Compound Class | Key Preclinical Findings |
| Inflammation (Carrageenan-induced paw edema) | Naproxen-sulfamethoxazole conjugate | 82.8% inhibition of edema, comparable to indomethacin. nih.gov |
| COX-2 Enzyme Inhibition | Naproxen-sulfamethoxazole conjugate | 75.4% inhibition at 10 µM concentration. nih.gov |
| Inflammation (LPS-challenged murine model) | Substituted phenyl urea-based sEH inhibitor (TPPU) | Reversal of increased plasma levels of inflammatory cytokines. nih.govresearchgate.net |
| Pain | Pyridyl urea sulfonamide | Efficacious in preclinical models of pain. |
Anticancer Research and Development
The urea moiety is a prominent feature in several approved kinase inhibitors used in cancer therapy, and ongoing research continues to explore the potential of novel urea-sulfonamide derivatives as anticancer agents. core.ac.uk
Preclinical studies have demonstrated the cytotoxic activity of various urea and sulfonamide derivatives against a range of cancer cell lines. For instance, a series of ureas and sulfamides derived from 1-aminotetralins showed a variable degree of cytotoxic activity against human glioblastoma and prostate cancer cell lines. researchgate.net Specifically, 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea and its 6-methoxy isomer were identified as the most active cytotoxic compounds in this study. researchgate.net
Another study focused on isatin (B1672199) Schiff bases incorporating urea and sulfonamide functionalities. Several of these compounds exhibited potential inhibitory activity against the cellular proliferation of hepatocellular carcinoma (HepG2) cells, with some showing better inhibition potencies than the reference compound doxorubicin. core.ac.uknih.gov
The anticancer mechanisms of sulfonylurea derivatives are also being investigated, with some studies suggesting they may inhibit cancer cell proliferation, angiogenesis, and inflammation. researchgate.net Preclinical evidence suggests that different sulfonylureas may have varying effects on cancer risk, potentially due to off-target anti-cancer effects. nih.govresearchgate.net
The following table summarizes some of the key findings in anticancer research for this class of compounds.
| Cancer Cell Line/Model | Compound Class | Key Preclinical Findings |
| Glioblastoma (U-87MG) and Prostate Cancer (PC-3) | Ureas and sulfamides of 1-aminotetralin | Variable cytotoxic activity observed. researchgate.net |
| Hepatocellular Carcinoma (HepG2) | Isatin Schiff bases with urea and sulfonamide moieties | Potent inhibition of cellular proliferation, with some compounds more potent than doxorubicin. core.ac.uknih.gov |
| Various Cancer Cell Lines | Acylfulvene with urea, carbamate (B1207046), and sulfonamide derivatives | Potent in vivo antitumor activity against multidrug-resistant tumors. nih.govmdpi.com |
| Kinase Inhibition | Urea-based inhibitors | Potent inhibition of various kinases involved in cancer progression. researchgate.net |
Neurological Applications (e.g., Anticonvulsant, Antidepressant)
Urea-sulfonamide derivatives have been investigated for their potential in treating neurological disorders, with a particular focus on epilepsy.
Several studies have demonstrated the anticonvulsant activity of this class of compounds in preclinical models. For example, a series of pyrid-3-yl-sulfonyl ureas and thioureas were evaluated in the maximal electroshock seizure (MES) test in mice. nih.gov One sulfonylurea, BM 27, and two related sulfonylthioureas, BM 11 and BM 34, showed potent anticonvulsant activity with ED50 values of 2.87, 1.72, and 1.19 mg/kg, respectively. nih.gov Their anticonvulsant profiles were found to be similar to the established antiepileptic drug phenytoin. nih.gov
Other sulfonamide derivatives have also been synthesized and evaluated for their anticonvulsant properties, with many showing activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a broad spectrum of activity. researchgate.net Some of these compounds exhibited a rapid onset and extended duration of action. researchgate.net The lipophilicity of these compounds appears to play a role in their bioavailability and anticonvulsant efficacy. researchgate.net
While research into the antidepressant potential of this specific class is less extensive, some sulfonamide compounds have been shown to act as serotonin (B10506) receptor antagonists, a mechanism relevant to the treatment of depression. nih.gov
The table below summarizes key findings in the neurological applications of urea-sulfonamide analogues.
| Neurological Application | Animal Model/Test | Compound Class | Key Preclinical Findings |
| Anticonvulsant | Maximal Electroshock Seizure (MES) test in mice | Pyrid-3-yl-sulfonyl ureas and thioureas | Potent activity with ED50 values as low as 1.19 mg/kg, similar profile to phenytoin. nih.gov |
| Anticonvulsant | MES and scPTZ tests in mice | Sulfonamide derivatives | Broad-spectrum activity, with some compounds showing rapid onset and prolonged action. researchgate.net |
| Anticonvulsant | MES-induced seizures in mice and rats | Nafimidone derivatives | Promising protection with low behavioral toxicity and high therapeutic indexes. |
Metabolic Disorder Interventions (e.g., Diabetes)
Sulfonylureas are a well-established class of drugs used in the treatment of type 2 diabetes mellitus. Their primary mechanism of action is to stimulate insulin (B600854) secretion from the pancreatic β-cells.
Preclinical research continues to explore novel urea-sulfonamide analogues with improved efficacy and safety profiles for the treatment of diabetes. In vivo studies in streptozotocin (B1681764) (STZ)-induced diabetic mice have been used to evaluate the antihyperglycemic effects of new compounds. researchgate.net For instance, novel glycosylated sulfonylurea compounds have been designed to enhance their selective uptake by pancreatic β-cells, potentially minimizing adverse effects. researchgate.net In one such study, 2-Deoxy-2-(4-chlorophenylsulfonylurea)-d-glucopyranose was identified as a potent antihyperglycemic agent in diabetic mice.
In vivo studies in Sprague-Dawley rats have also been conducted to assess the anti-diabetic potential of sulfonylurea-sulfonamide hybrids. researchgate.net These studies typically measure the percentage reduction in blood sugar levels at different time intervals after administration of the test compounds. researchgate.net
The table below provides a summary of key findings in the application of urea-sulfonamide analogues for metabolic disorders.
| Therapeutic Target/Model | Compound Class | Key Preclinical Findings |
| Type 2 Diabetes | Glycosylated sulfonylureas | Potent antihyperglycemic effects in STZ-induced diabetic mice. researchgate.net |
| Type 2 Diabetes | Sulfonylurea-sulfonamide hybrids | Reduction in blood sugar levels in Sprague-Dawley rats. researchgate.net |
Advanced Research Perspectives and Future Directions in Urea Based Chemical Entity Exploration
Integration of Combinatorial Chemistry and High-Throughput Screening for Novel Analogue Discovery
The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the early stages of drug discovery, enabling the rapid synthesis and evaluation of immense libraries of chemical compounds. bmglabtech.com This approach is particularly well-suited for the exploration of urea-based scaffolds. Historically, large libraries of bis-aryl ureas have been successfully prepared using parallel synthesis approaches to rapidly generate structure-activity relationship (SAR) data for targets like c-Raf kinase. frontiersin.org
For a core structure like 3-Amino-1-(4-methanesulfonylphenyl)urea, combinatorial strategies can be employed to generate extensive libraries of analogues. By systematically varying the substituents on both the amino group and the phenyl ring, researchers can explore a vast chemical space.
Table 1: Illustrative Combinatorial Library Design for this compound Analogues
| Scaffold Position | Diversity Element (R-group) | Potential Functionality |
|---|---|---|
| Amino Group (R1) | Alkyl chains, Aryl groups, Heterocycles | Modulate solubility, lipophilicity, and target interactions |
| Phenyl Ring (R2) | Halogens, Alkoxy groups, Cyano groups | Alter electronic properties and metabolic stability |
| Sulfonyl Group (R3) | Modified alkyl/aryl groups | Influence hydrogen bonding capacity and pharmacokinetic profile |
These libraries can then be subjected to HTS against a panel of biological targets, such as kinases or G-protein coupled receptors, to identify "hits"—compounds that exhibit a desired biological activity. bmglabtech.com This process significantly accelerates the identification of lead compounds for further optimization. frontiersin.orgbmglabtech.com
Design and Development of Multi-Target Directed Ligands
Complex multifactorial diseases like cancer often involve the dysregulation of multiple biological pathways, making single-target therapies prone to resistance. nih.gov The design of multi-target directed ligands (MTDLs), single molecules engineered to interact with multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govnih.gov The aryl urea (B33335) scaffold is considered an excellent framework for the development of MTDLs. nih.govnih.gov
Researchers have successfully designed aryl urea derivatives that act as dual inhibitors of targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.govnih.gov The structure of this compound, featuring a central urea linker connecting two distinct aromatic regions, provides a blueprint for MTDL design. One part of the molecule can be optimized for binding to one target (e.g., a kinase active site), while the other part can be modified to interact with a second target (e.g., a protein-protein interaction interface). This approach aims to create synergistic therapeutic effects and overcome the limitations of single-target agents. nih.gov
Strategies for Optimized Pharmacokinetic and Pharmacodynamic Properties
A key challenge in drug development is optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound to ensure it reaches its target in sufficient concentration and exerts the desired effect. frontiersin.orgnih.gov Urea-containing compounds can sometimes exhibit poor solubility or permeability, but various medicinal chemistry strategies have been developed to overcome these issues. nih.gov
Key optimization strategies applicable to this compound include:
Modulation of Hydrogen Bonding: Introducing specific electron-donating or electron-withdrawing groups near the urea moiety can fine-tune its hydrogen bonding capacity, which in turn affects solubility and membrane permeability. nih.gov
Structural Modification: As demonstrated in the development of the prostate cancer drug Degarelix, the incorporation of a urea moiety into a larger molecule can improve solubility, create a favorable secondary structure, and lead to an enhanced pharmacokinetic profile. frontiersin.org
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability and other drug-like properties without sacrificing target affinity. For instance, the sulfonyl group in this compound could be replaced with other electron-withdrawing groups to modulate its properties.
Preclinical pharmacokinetic studies, including assessment of tissue distribution, excretion, and plasma protein binding, are crucial for evaluating the potential of novel analogues. mdpi.com
Application of Artificial Intelligence and Machine Learning in Predictive Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast datasets to predict compound properties and guide molecular design. researchgate.netnih.gov These computational tools can be applied to the exploration of urea-based compounds to accelerate the discovery of new drug candidates. jsr.org
Table 2: Applications of AI/ML in the Discovery of Urea-Based Analogues
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling | Algorithms are trained on existing data to predict the biological activity, toxicity (ADMET), and physicochemical properties of new molecules. nih.gov | Enables virtual screening of thousands of hypothetical analogues to prioritize the most promising candidates for synthesis, saving time and resources. |
| Generative Chemistry | Deep learning models can design entirely new molecules with desired properties, optimized for a specific biological target. | Can generate novel urea-based scaffolds beyond simple modifications of the parent compound, potentially leading to breakthroughs in potency and selectivity. |
| Reactivity Prediction | ML models can predict the outcomes of chemical reactions, speeding up the process of synthesizing new analogues. cam.ac.uk | Accelerates the development of efficient synthetic routes for novel derivatives identified through predictive modeling. |
Exploration of Undiscovered Biological Pathways and Novel Therapeutic Targets
While many urea-based compounds are designed with a specific target in mind, they also hold the potential to interact with previously unknown biological targets. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach for discovering novel mechanisms of action.
Analogues of this compound could be screened against diverse cancer cell lines or in models of other diseases. An unexpected therapeutic effect could point towards a novel biological pathway or a previously "undrugged" target. For example, a structure-based virtual screen led to the discovery of diphenyl urea derivatives as inhibitors of transketolase, an enzyme not previously targeted by this class of compounds, opening a new avenue for anticancer drug development. nih.gov Such discoveries can expand the therapeutic potential of the urea scaffold far beyond its currently known applications.
Development of Chemical Probes for Elucidating Complex Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. Urea-based inhibitors have been successfully developed into potent and selective chemical probes. nih.govresearchgate.net For example, urea-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII) have been instrumental in studying the role of this enzyme in neurological pain models. nih.govresearchgate.net
The this compound scaffold can serve as a starting point for the rational design of chemical probes. By incorporating a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a radiolabel for imaging—the parent molecule can be transformed into a tool for:
Target Identification: Identifying the specific cellular proteins that the compound binds to.
Mechanism of Action Studies: Elucidating the downstream biological effects of modulating the target's activity.
In Vivo Imaging: Visualizing the distribution of the target protein in living organisms, as has been achieved with urea-based radioligands for Prostate-Specific Membrane Antigen (PSMA). researchgate.net
The development of such probes is essential for validating new drug targets and understanding the complex biology that underlies disease.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-(4-methanesulfonylphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of arylurea derivatives typically involves coupling substituted anilines with isocyanates or carbamoyl chlorides under basic conditions. For example, microwave-assisted synthesis (e.g., 80°C, 30 min in DMF with K₂CO₃ as a base) can improve yield and reduce reaction time compared to conventional heating . Optimization should focus on solvent selection (polar aprotic solvents like DMF or THF), stoichiometry (1:1.2 molar ratio of amine to isocyanate), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor by TLC and confirm purity via HPLC (>95%).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and urea NH signals (δ 5.5–6.5 ppm, broad). The methanesulfonyl group’s methyl protons appear as a singlet near δ 3.1 ppm.
- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O stretches (~1150 and 1350 cm⁻¹).
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula (C₈H₁₁N₃O₃S, expected m/z ~230.06). Reference spectral databases (e.g., PubChem) for validation .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound analogs?
- Methodological Answer : Single-crystal X-ray diffraction is critical. Grow crystals via slow evaporation (ethanol/water, 1:1) and collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT and refine using Olex2. Key parameters:
- Torsion angles : Confirm planarity of the urea moiety (C-N-C=O).
- Intermolecular interactions : Hydrogen bonds (N-H···O=S) stabilize the crystal lattice. Compare with analogs like 3-Amino-1-(4-chlorophenyl) derivatives to assess sulfonyl vs. halogen substituent effects .
Q. How do computational methods (DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level (Gaussian 16). Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity. For example, a smaller gap (<4 eV) suggests higher electrophilicity, relevant for kinase inhibition.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR). Parameterize the sulfonyl group’s electrostatic potential for hydrogen bonding. Validate with in vitro assays (e.g., IC₅₀ values against MCF-7 cells) .
Q. How should researchers address contradictions in SAR studies between this compound and its analogs?
- Methodological Answer : Discrepancies often arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., methanesulfonyl) enhance urea’s hydrogen-bonding capacity but may reduce solubility.
- Compare IC₅₀ data across analogs (e.g., 4-F, 4-Cl, 4-SO₂Me substitutions) using ANOVA (p < 0.05). Reconcile conflicting data by controlling variables (e.g., assay protocols, cell lines) and validating via orthogonal methods (e.g., SPR binding vs. cellular viability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
